molecular formula C9H14ClNO B13125395 (2R)-1-phenoxypropan-2-aminehydrochloride

(2R)-1-phenoxypropan-2-aminehydrochloride

Katalognummer: B13125395
Molekulargewicht: 187.66 g/mol
InChI-Schlüssel: PJLPIMLERDDFLC-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-phenoxypropan-2-aminehydrochloride is a chiral amine compound with a phenoxy group attached to the second carbon of the propane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-phenoxypropan-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-1-phenoxy-2-propanol.

    Amination: The hydroxyl group of ®-1-phenoxy-2-propanol is converted to an amine group through a substitution reaction using reagents such as ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-phenoxypropan-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-1-phenoxypropan-2-aminehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-1-phenoxypropan-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the amine functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-1-phenoxypropan-2-aminehydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    1-phenoxy-2-propanol: The precursor in the synthesis of (2R)-1-phenoxypropan-2-aminehydrochloride.

    Phenoxypropanamines: A class of compounds with similar structures but varying substituents on the phenoxy group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.

Eigenschaften

Molekularformel

C9H14ClNO

Molekulargewicht

187.66 g/mol

IUPAC-Name

(2R)-1-phenoxypropan-2-amine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1

InChI-Schlüssel

PJLPIMLERDDFLC-DDWIOCJRSA-N

Isomerische SMILES

C[C@H](COC1=CC=CC=C1)N.Cl

Kanonische SMILES

CC(COC1=CC=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.